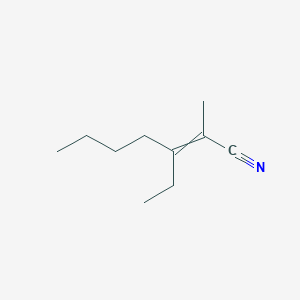![molecular formula C14H13N3S2 B14488732 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- CAS No. 65512-80-3](/img/structure/B14488732.png)
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is a heterocyclic compound that contains both benzothiazole and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- typically involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or pyridine rings.
Reduction: Reduced forms of the compound with hydrogenated benzothiazole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]-.
4-Methyl-2-pyridinecarboxaldehyde: Another precursor used in the synthesis.
Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(4-methyl-2-pyridinyl)amino]methyl]- is unique due to its combination of benzothiazole and pyridine moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
65512-80-3 |
|---|---|
Molekularformel |
C14H13N3S2 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
3-[[(4-methylpyridin-2-yl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H13N3S2/c1-10-6-7-15-13(8-10)16-9-17-11-4-2-3-5-12(11)19-14(17)18/h2-8H,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
QGVFWUSIKCOHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)NCN2C3=CC=CC=C3SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
